molecular formula C7H8FNO3S B2496388 3-Ethoxypyridine-2-sulfonyl fluoride CAS No. 2287320-55-0

3-Ethoxypyridine-2-sulfonyl fluoride

Cat. No.: B2496388
CAS No.: 2287320-55-0
M. Wt: 205.2
InChI Key: PIPZIWGAZBGPII-UHFFFAOYSA-N
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Description

3-Ethoxypyridine-2-sulfonyl fluoride: is an organofluorine compound with the molecular formula C₇H₈FNO₃S. It is a derivative of pyridine, where the 2-position is substituted with a sulfonyl fluoride group and the 3-position with an ethoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridine-2-sulfonyl fluoride typically involves the reaction of 3-ethoxypyridine with a sulfonyl fluoride reagent under controlled conditions. One common method includes the use of sulfur tetrafluoride (SF₄) as the fluorinating agent. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfinates and sulfides.

Scientific Research Applications

Chemistry: 3-Ethoxypyridine-2-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. It acts as a sulfonylating agent, modifying amino acid residues in proteins, which helps in understanding protein function and interaction .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Ethoxypyridine-2-sulfonyl fluoride involves its ability to act as a sulfonylating agent. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds. This modification can alter the activity, stability, and interaction of proteins, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxypyridine-2-sulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions .

Properties

IUPAC Name

3-ethoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZIWGAZBGPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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